Product packaging for 3-Ethoxy-5-formyl-2-hydroxybenzoic acid(Cat. No.:CAS No. 145828-87-1)

3-Ethoxy-5-formyl-2-hydroxybenzoic acid

Cat. No.: B119321
CAS No.: 145828-87-1
M. Wt: 210.18 g/mol
InChI Key: RIHUGGNPDCPWHQ-UHFFFAOYSA-N
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Description

Overview of Ortho-Hydroxybenzoic Acids and Substituted Benzaldehydes

Ortho-Hydroxybenzoic Acids Ortho-hydroxybenzoic acids are a class of organic compounds characterized by a benzoic acid structure with a hydroxyl (-OH) group positioned on the carbon atom adjacent (the ortho- position) to the carboxyl (-COOH) group. achmem.com The most well-known member of this family is 2-hydroxybenzoic acid, commonly known as salicylic (B10762653) acid. nih.gov These compounds are found in nature, notably in the bark of willow trees. achmem.com

The proximity of the hydroxyl and carboxyl groups allows for intramolecular hydrogen bonding, which influences their physical and chemical properties, such as acidity and boiling point. nih.gov They are widely used as starting materials in organic synthesis for industries including pharmaceuticals, dyes, and perfumes. nih.gov

Substituted Benzaldehydes Substituted benzaldehydes are a broad category of organic compounds that consist of a benzaldehyde (B42025) molecule with one or more additional functional groups attached to the benzene (B151609) ring. uib.no These substituents can dramatically alter the chemical reactivity and properties of the benzaldehyde. The aldehyde group itself is highly reactive and participates in numerous chemical reactions, making these compounds crucial intermediates in the synthesis of a wide array of products. uib.no They are significant in the creation of pharmaceuticals, agrochemicals, and specialty polymers. chemsrc.combldpharm.com For instance, substituted benzaldehydes have been designed to interact with biological molecules and are key components in the synthesis of various heterocyclic compounds. chemsrc.com

Historical Context and Evolution of Related Chemical Architectures

The history of the core structure of 3-Ethoxy-5-formyl-2-hydroxybenzoic acid is intrinsically linked to the long history of salicylates. The medicinal use of willow bark, a natural source of salicylic acid derivatives, dates back thousands of years to ancient Sumerian and Egyptian civilizations, who used it to treat pain and fever. google.com

The modern scientific investigation began in the 19th century. In 1828, a yellow substance named salicin (B1681394) was first isolated from willow bark. biosynth.com This was followed by the work of Italian chemist Raffaele Piria in 1838, who successfully hydrolyzed salicin to obtain a more potent acidic compound, which he named salicylic acid. aobchem.com The large-scale synthetic production of salicylic acid was pioneered in Germany, making it more accessible for research and medicinal use. biosynth.com

This led to a pivotal moment in pharmaceutical history when, in 1897, Felix Hoffmann at the German company Bayer synthesized acetylsalicylic acid from salicylic acid, creating the globally recognized drug Aspirin. google.com This event marked the dawn of an era of synthetic modification of natural product architectures to enhance therapeutic properties. The subsequent century saw extensive exploration into the synthesis of variously substituted aromatic compounds, leading to the development of a vast library of chemical intermediates, including multifunctional benzaldehydes and benzoic acids, designed for specific applications in chemical synthesis.

Importance of this compound as a Versatile Synthetic Intermediate

This compound is recognized as a valuable synthetic intermediate or building block in organic chemistry. An intermediate is a molecule that is formed from reactants and reacts further to give the desired final product in a multi-step synthesis. The utility of this specific compound stems from the presence of four distinct functional groups—carboxyl, hydroxyl, ethoxy, and formyl—on a single aromatic scaffold.

This multi-functionality allows chemists to perform a sequence of selective reactions. For example, the aldehyde can be transformed into other groups, the carboxylic acid can be converted into esters or amides, and the hydroxyl group can participate in etherification or esterification reactions. The presence of these groups in a specific arrangement provides a pre-organized framework for constructing more complex and targeted molecular architectures. Compounds with similar structures, such as 5-formylsalicylic acid, are used as starting materials in the synthesis of bioactive molecules, including inhibitors of biological targets like the xCT antiporter. nih.govchemsrc.com

Rationale and Scope of Academic Research on this compound

Academic and industrial research into specifically functionalized aromatic compounds like this compound is driven by the continuous need for novel molecules with specific properties, particularly in medicinal chemistry and materials science. The rationale for investigating such compounds is based on their potential to serve as key building blocks for larger, more complex target molecules.

The scope of research on such intermediates typically involves:

Developing new synthetic routes: Creating efficient and cost-effective methods to produce the intermediate itself.

Exploring its chemical reactivity: Studying how the different functional groups can be selectively modified to build new chemical bonds and structures.

Application in target-oriented synthesis: Using the intermediate as a starting material to synthesize complex molecules of interest, such as potential drug candidates or new materials.

While detailed academic studies focusing specifically on this compound are not widely available in public literature, its availability from chemical suppliers suggests its role as a useful tool in unpublished or proprietary synthetic programs aimed at creating novel chemical entities. Research on analogous compounds, such as derivatives of 5-formyl-2-hydroxybenzoic acid, is focused on creating new therapeutic agents, indicating the general interest in this class of chemical architecture. chemsrc.combldpharm.com

Chemical and Physical Properties

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₀O₄
CAS Number 2807448-00-4
MDL Number MFCD34758584

[Data sourced from AOBChem USA]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O5 B119321 3-Ethoxy-5-formyl-2-hydroxybenzoic acid CAS No. 145828-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-5-formyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHUGGNPDCPWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Ethoxy 5 Formyl 2 Hydroxybenzoic Acid

Retrosynthetic Analysis of 3-Ethoxy-5-formyl-2-hydroxybenzoic acid

A retrosynthetic analysis of this compound deconstructs the molecule into simpler, more readily available precursors. The primary disconnections involve the removal of the functional groups from the aromatic ring.

Formyl and Carboxyl Group Disconnection: The formyl (-CHO) and carboxyl (-COOH) groups can be disconnected via transformations such as formylation and carboxylation reactions. This leads back to a key intermediate, 3-ethoxyphenol.

Ethoxy Group Disconnection: The ethoxy (–OCH2CH3) group can be disconnected through an ether cleavage, conceptually leading back to a dihydroxylated benzoic acid derivative, such as 2,4-dihydroxybenzoic acid.

This analysis suggests that a plausible forward synthesis could start from a substituted phenol, like 3-ethoxyphenol or a related dihydroxybenzoic acid, followed by sequential introduction of the remaining functional groups. The order of these steps is crucial to control the regioselectivity due to the directing effects of the existing substituents on the aromatic ring.

De Novo Synthesis Approaches to this compound

De novo synthesis relies on building the target molecule from simple, commercially available starting materials. These approaches are designed to control the placement of each functional group through a sequence of reliable and well-understood reactions.

Multi-step Reaction Sequences from Readily Available Precursors

A common strategy begins with a precursor that already contains one or two of the desired functional groups or their precursors. For instance, starting with 4-hydroxybenzoic acid, a multi-step sequence can be devised:

Protection: The carboxylic acid and phenol groups may be protected to prevent unwanted side reactions in subsequent steps.

Ethoxylation: Introduction of the ethoxy group at the C3 position.

Formylation: Introduction of the formyl group at the C5 position. This is a critical step where regioselectivity is paramount.

Deprotection: Removal of the protecting groups to yield the final product.

Alternatively, starting from a compound like 3-ethoxyphenol allows for direct functionalization of the aromatic ring.

Specific Examples of Established Synthetic Routes for this compound

Established routes often involve the formylation of an ethoxy-substituted salicylic (B10762653) acid or the carboxylation of an ethoxy-substituted salicylaldehyde.

Route 1: Formylation of 3-Ethoxy-2-hydroxybenzoic acid

One established method is the direct formylation of 3-ethoxy-2-hydroxybenzoic acid. The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is a classic method for the ortho-formylation of phenols. uni.eduwikipedia.org The hydroxyl and carboxyl groups on the starting material direct the incoming formyl group to the C5 position.

Route 2: Carboxylation of 3-Ethoxysalicylaldehyde

Another viable route is the carboxylation of 3-ethoxysalicylaldehyde. The Kolbe-Schmitt reaction is the archetypal method for carboxylating phenols. wikipedia.orgfuture4200.com In this reaction, the sodium salt of the phenol (sodium 3-ethoxysalicylaldehydate) is heated with carbon dioxide under pressure, followed by acidification to yield the carboxylic acid. jk-sci.comcambridge.orgmdpi.com The regiochemistry of this reaction is sensitive to the reaction conditions, including the counter-ion and temperature. wikipedia.org

Selective Oxidation and Decarboxylation Pathways in the Synthesis of this compound

While direct formylation and carboxylation are common, alternative pathways involving oxidation or decarboxylation can be envisioned.

Selective Oxidation: A precursor molecule with a methyl or hydroxymethyl group at the C5 position could be selectively oxidized to the corresponding aldehyde (formyl group). For example, the synthesis could proceed from 3-ethoxy-5-methyl-2-hydroxybenzoic acid. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule to avoid over-oxidation to a carboxylic acid or other side reactions.

Decarboxylation Pathways: Decarboxylation is generally a reaction to be avoided during the synthesis of benzoic acids, as it results in the loss of the carboxyl group. However, in some complex synthetic strategies, a carboxyl group might be used as a temporary directing group and then later removed. For the synthesis of the target compound, this is less common, as the carboxyl group is a required feature of the final product. Careful control of reaction conditions, particularly temperature, is necessary to prevent premature decarboxylation, especially when the ring is highly activated by multiple electron-donating groups.

Optimization of Reaction Conditions for Enhanced Yields and Purity of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, minimizing waste, and ensuring the process is efficient. Key parameters include the choice of reagents, solvents, temperature, and reaction time.

For key reactions like formylation and carboxylation, several factors are considered:

Reagent Stoichiometry: The molar ratios of the reactants can significantly impact the reaction outcome. For instance, in the Duff reaction, the ratio of the phenol to hexamethylenetetramine can influence the yield. nih.gov

Catalyst: In reactions like Friedel-Crafts alkylations or acylations, the choice and amount of the Lewis acid catalyst are crucial. whiterose.ac.uk For modern C-H carboxylation methods, a palladium catalyst with a specific ligand might be used. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps determine the optimal time to stop the reaction to maximize product formation and minimize byproduct generation. nih.gov

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are among the most critical parameters for optimizing the synthesis of substituted aromatic compounds.

Solvent Effects: The solvent can influence the solubility of reactants, the stability of intermediates, and the reaction rate.

In the Kolbe-Schmitt reaction , the solvent's polarity and ability to coordinate with the metal cation can affect the ortho/para selectivity. jk-sci.com

For formylation reactions like the Duff reaction, high-boiling, non-reactive solvents like glycerol or trifluoroacetic acid are often used to achieve the necessary reaction temperatures. uni.edunih.gov The use of water as a co-solvent has also been shown to increase yields in some Duff formylations. studylib.net

Temperature Control: Temperature has a profound effect on reaction kinetics and selectivity.

Many aromatic substitution reactions require heating to overcome the activation energy barrier. For example, the Duff reaction is typically carried out at high temperatures (150-160 °C). uni.edu

Conversely, some reactions may require cooling to control exothermic processes or to prevent the formation of side products.

In the Kolbe-Schmitt reaction, temperature can influence the regioselectivity of the carboxylation. wikipedia.org

The table below summarizes the general effects of solvent and temperature on key reaction types relevant to the synthesis of this compound.

Reaction TypeSolvent ConsiderationsTemperature EffectsTypical Conditions
Duff Formylation High-boiling, polar solvents (e.g., glycerol, TFA) are often used. uni.edunih.govHigh temperatures (140-170 °C) are required to drive the reaction. uni.eduHexamethylenetetramine in glycerol/boric acid at 150-160 °C.
Kolbe-Schmitt Carboxylation Generally performed without a solvent or in a high-boiling inert solvent.Moderate to high temperatures (120-200 °C) and high pressure are typical. wikipedia.orgcambridge.orgSodium phenoxide and CO2 at 125 °C and >100 atm. wikipedia.org
Williamson Ether Synthesis (Ethoxylation) Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred to dissolve the phenoxide and avoid competing reactions.Moderate temperatures (50-100 °C) are usually sufficient to achieve a reasonable reaction rate without significant side product formation.Ethyl halide or sulfate with a base (e.g., K2CO3) in acetone or DMF.

Catalyst Selection and Loading

The choice of catalyst is critical in directing the regioselectivity and efficiency of the formylation reaction.

For the Duff reaction , which utilizes hexamine (hexamethylenetetramine) as the formylating agent, the reaction is typically catalyzed by an acid. elsevierpure.com Common acids employed include boric acid in glycerol, which also acts as the solvent, or strong acids like sulfuric acid in smaller quantities. The acidic environment is necessary to generate the electrophilic iminium ion from hexamine, which then attacks the electron-rich phenol ring. The loading of the catalyst is generally substoichiometric, but the reaction conditions can be sensitive to the specific substrate and desired outcome.

In the case of the Reimer-Tiemann reaction , the reactive species is dichlorocarbene, generated in situ from chloroform and a strong base, typically an alkali hydroxide like sodium hydroxide or potassium hydroxide. nih.gov In this context, the base is not a catalyst in the traditional sense but a reagent required in stoichiometric or excess amounts to deprotonate both the phenol and chloroform. Phase-transfer catalysts, such as quaternary ammonium salts, are sometimes employed to facilitate the reaction between the aqueous hydroxide phase and the organic phase containing the phenol and chloroform, thereby improving reaction rates and yields.

A summary of potential catalysts for the formylation of 3-ethoxy-2-hydroxybenzoic acid is presented in Table 1.

Reaction Type Catalyst/Reagent Typical Loading Function
Duff ReactionBoric Acid/GlycerolSolvent/CatalystAcid catalyst, solvent
Duff ReactionSulfuric AcidCatalytic amountAcid catalyst
Reimer-TiemannSodium HydroxideStoichiometric excessBase for carbene generation and phenol deprotonation
Reimer-TiemannPhase-Transfer Catalyst1-10 mol%Facilitates inter-phase reaction

Reaction Time and Workup Procedures

Reaction times for the synthesis of this compound would be highly dependent on the chosen methodology and the specific reaction conditions.

The Duff reaction typically requires heating for several hours to proceed to completion. biosynth.com Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The workup procedure for the Duff reaction involves an acidic hydrolysis step to convert the intermediate Schiff base to the final aldehyde. This is usually achieved by adding an aqueous acid solution (e.g., sulfuric acid) to the reaction mixture and then heating or steam distilling to isolate the product. biosynth.com Purification often involves recrystallization from a suitable solvent.

The Reimer-Tiemann reaction is often exothermic once initiated and may require careful temperature control. guidechem.com Reaction times can vary from a few hours to overnight. The workup for this reaction involves neutralizing the excess base with an acid, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification of the resulting aldehyde can be achieved through column chromatography or recrystallization.

A general overview of the procedural steps is provided in Table 2.

Methodology Typical Reaction Time Workup Steps Purification
Duff Reaction2-8 hoursAcidic hydrolysis, steam distillation or extractionRecrystallization
Reimer-Tiemann3-24 hoursNeutralization, extraction, washing, dryingColumn chromatography, Recrystallization

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes.

Traditional formylation reactions often employ solvents that are not considered environmentally benign. For instance, the Reimer-Tiemann reaction often uses chloroform, which is a hazardous and volatile organic compound. nih.gov Research into greener alternatives is ongoing. For the Duff reaction, while glycerol is a bio-based and relatively non-toxic solvent, the high temperatures required can be energy-intensive.

Potential green improvements could involve the use of solvent-free conditions, where the reactants are heated together without a solvent, or the use of more environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents.

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. elsevierpure.com

The Duff reaction generally has a lower atom economy due to the use of hexamine, where a significant portion of the molecule is not incorporated into the final product and ends up as byproducts like ammonia and methylamine. biosynth.com

The Reimer-Tiemann reaction also suffers from poor atom economy, as the reaction generates significant amounts of inorganic salts as byproducts from the neutralization of the base. nih.gov

Efforts to improve atom economy and minimize waste could involve the development of catalytic formylation methods that utilize a simple and efficient formyl source with minimal byproduct formation.

Novel and Alternative Synthetic Pathways to this compound

Beyond the classical Duff and Reimer-Tiemann reactions, several other formylation methods could be considered for the synthesis of this compound. These alternative pathways may offer advantages in terms of yield, regioselectivity, or milder reaction conditions.

One such alternative is the Gattermann reaction , which uses hydrogen cyanide and hydrogen chloride to generate the formylating agent. However, due to the extreme toxicity of hydrogen cyanide, this method is less commonly used. A safer modification, the Gattermann-Koch reaction , uses carbon monoxide and hydrogen chloride, but it is generally applicable to simple aromatic hydrocarbons and not phenols.

More modern approaches to ortho-formylation of phenols include the use of paraformaldehyde with a magnesium chloride-triethylamine system, which can offer high regioselectivity under milder conditions. Another emerging area is the use of metal-catalyzed C-H formylation, which could provide a more direct and efficient route to the desired product, although this has not been specifically reported for this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Ethoxy 5 Formyl 2 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the connectivity and spatial relationships of the atoms in 3-Ethoxy-5-formyl-2-hydroxybenzoic acid can be definitively established.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will display two doublets, a characteristic pattern for a 1,2,3,5-tetrasubstituted benzene (B151609) ring. The ethoxy group will present as a triplet and a quartet, indicative of the ethyl chain. The aldehyde, hydroxyl, and carboxylic acid protons will each appear as singlets, with the latter two often being broad and their chemical shifts dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.5 s (broad) 1H -COOH
~10.5 s (broad) 1H -OH
9.85 s 1H -CHO
8.20 d 1H H-6
7.95 d 1H H-4
4.20 q 2H -OCH₂CH₃

Note: Predicted chemical shifts are based on analogous compounds and theoretical principles. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a detailed carbon skeleton of the molecule. The DEPT-135 and DEPT-90 spectra distinguish between CH, CH₂, and CH₃ groups, which is crucial for unambiguous signal assignment. The spectrum of this compound is expected to show ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

Chemical Shift (δ, ppm) DEPT-135 DEPT-90 Assignment
~191 Positive No Signal -CHO
~172 No Signal No Signal -COOH
~160 No Signal No Signal C-2
~155 No Signal No Signal C-3
~138 Positive Positive C-6
~130 No Signal No Signal C-5
~125 Positive Positive C-4
~115 No Signal No Signal C-1
~65 Negative No Signal -OCH₂CH₃

Note: Predicted chemical shifts are based on analogous compounds and theoretical principles. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons of the ethoxy group (the quartet of the -OCH₂- protons correlating with the triplet of the -CH₃ protons). It would also confirm the meta-coupling between the aromatic protons H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon. For instance, it would show a cross-peak between the proton signal at δ 8.20 and the carbon signal at δ ~138 (H-6 and C-6), and between the protons of the ethoxy group and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key expected correlations include the aldehyde proton (δ 9.85) to C-5 and C-6, and the protons of the ethoxy group to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximities. For example, it would likely show a correlation between the -OCH₂- protons and the H-4 proton, confirming the spatial arrangement of the ethoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (C₁₀H₁₀O₅), the expected molecular ion peaks would be at m/z 211.05 in positive ion mode and m/z 209.04 in negative ion mode. The fragmentation pattern in MS/MS would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Table 3: Predicted ESI-MS Fragmentation Data for this compound (Negative Ion Mode)

m/z Proposed Fragment
209.04 [M-H]⁻
165.05 [M-H-CO₂]⁻

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a compound.

Table 4: HRMS Data for this compound

Molecular Formula Calculated Exact Mass

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra would be dominated by vibrations associated with its hydroxyl, carboxylic acid, aldehyde, ethoxy, and aromatic ring moieties.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands. The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxylic acid or formyl group would significantly influence the position and shape of the O-H stretching vibration.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted Vibrational ModeExpected Wavenumber Range (cm⁻¹)Predicted IntensityNotes
O-H (Carboxylic Acid)Stretching3300-2500Broad, Strong (IR)Broadening due to hydrogen bonding.
O-H (Phenolic)Stretching3200-2800Broad, Medium (IR)Likely involved in intramolecular hydrogen bonding, leading to a downshift in frequency.
C-H (Aromatic)Stretching3100-3000Medium to WeakMultiple bands expected.
C-H (Aliphatic - Ethoxy)Stretching2980-2850MediumAsymmetric and symmetric stretches of CH₃ and CH₂ groups.
C=O (Carboxylic Acid)Stretching1720-1680Strong (IR)Position influenced by hydrogen bonding and electronic effects of substituents.
C=O (Aldehyde)Stretching1700-1680Strong (IR)Conjugation with the aromatic ring will lower the frequency.
C=C (Aromatic)Stretching1620-1450Medium to StrongMultiple bands characteristic of the benzene ring.
C-O (Carboxylic Acid/Ether)Stretching1320-1210StrongCoupled vibrations involving the C-O bonds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring, with its electronic properties modulated by the hydroxyl, carboxyl, formyl, and ethoxy groups. These substituents, particularly the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing formyl and carboxyl groups, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The spectrum would likely display multiple absorption bands, corresponding to π→π* transitions within the aromatic system. The exact positions of these bands (λmax) would be sensitive to the solvent polarity.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While no experimental crystal structure for this compound has been reported, we can infer its likely solid-state characteristics based on the structures of similar aromatic carboxylic acids.

Co-crystals and Salts of this compound

The formation of co-crystals and salts is a common strategy to modify the physicochemical properties of organic molecules. Given the presence of both a carboxylic acid (acidic) and a phenolic hydroxyl group (weakly acidic), as well as a formyl group (hydrogen bond acceptor), this compound would be a prime candidate for co-crystal formation with a variety of co-formers, such as pyridines, amides, and other organic acids. The formation of salts with suitable bases would also be expected.

Chiroptical Properties and Stereochemical Characterization of Derivatized this compound Compounds

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if derivatized with a chiral moiety, for instance, through esterification of the carboxylic acid with a chiral alcohol or formation of an imine with a chiral amine, the resulting compound would be chiral. The chiroptical properties of such derivatives would then be dependent on the stereochemistry of the newly introduced chiral center and its interaction with the existing chromophore.

Biological and Biochemical Research Applications of 3 Ethoxy 5 Formyl 2 Hydroxybenzoic Acid and Its Derivatives in Vitro & Non Clinical

Role as a Key Precursor in the Development of Enzyme Inhibitors

The 3-ethoxy-5-formyl-2-hydroxybenzoic acid core is particularly significant in the creation of inhibitors for S-nitrosoglutathione reductase (GSNOR), an enzyme that plays a crucial role in regulating the levels of S-nitrosothiols and nitric oxide signaling.

Synthesis of S-Nitrosoglutathione Reductase (GSNOR) Inhibitors via this compound

The synthesis of GSNOR inhibitors often utilizes this compound as a starting material. A notable example is the development of N91115, a potent and selective GSNOR inhibitor. The synthesis involves modifying the core structure to enhance binding affinity and selectivity for the GSNOR active site. This process of systematic modification and structure-activity relationship (SAR) studies has led to the identification of compounds with high inhibitory potency.

Another series of potent GSNOR inhibitors was developed based on a 2,4-dihydroxy-6-alkoxy-benzaldehyde scaffold, which shares structural similarities with this compound. These studies highlight the importance of the benzaldehyde (B42025) moiety for inhibitory activity.

In Vitro Biochemical Assays for GSNOR Inhibition by Derivatives

The inhibitory activity of derivatives of this compound against GSNOR is typically evaluated using in vitro biochemical assays. A common method is a fluorescence-based assay that measures the GSNOR-catalyzed oxidation of NADH to NAD+. This assay is suitable for high-throughput screening of large compound libraries to identify potential inhibitors.

Using such assays, researchers have determined the half-maximal inhibitory concentration (IC50) values for numerous derivatives. For instance, the highly potent inhibitor N91115 was found to have an IC50 of 6 nM. Other compounds, such as 12d and 4f, derived from similar scaffolds, also demonstrated significant inhibitory activity with IC50 values of 0.15 µM and 0.12 µM, respectively.

The following table summarizes the IC50 values of some GSNOR inhibitors derived from or related to the this compound scaffold:

CompoundIC50 (nM)Inhibition TypeReference
N911156Competitive with GSNO
N602220Non-competitive with GSNO and NADH
12d150Non-competitive with GSNO and NADH
4f120Non-competitive with GSNO and NADH
10d250Competitive with GSNO
ZINC087924011200Non-competitive with GSNO and NADH
ZINC123456782500Non-competitive with GSNO and NADH

Mechanistic Investigations of Enzyme-Inhibitor Interactions (In Vitro)

Mechanistic studies have provided insights into how these inhibitors interact with the GSNOR enzyme. The crystal structure of human GSNOR in complex with an inhibitor revealed that the inhibitor binds to the active site, interacting with the catalytic zinc ion and several amino acid residues. This structural information is invaluable for the rational design of more potent and selective inhibitors.

Kinetic analyses have shown that derivatives of this compound can exhibit different modes of inhibition. For example, N91115 was identified as a competitive inhibitor with respect to the substrate S-nitrosoglutathione (GSNO). In contrast, other inhibitors with related scaffolds have been shown to be non-competitive with respect to both GSNO and NADH.

Exploration of Other Potential Biological Activities of Derivatives in Vitro (e.g., receptor binding, cell-free assays)

While the primary focus has been on GSNOR inhibition, the structural scaffold of this compound and its derivatives suggests potential for other biological activities. The presence of a substituted benzoic acid moiety is a common feature in various biologically active molecules. Further research using in vitro assays, such as receptor binding assays and other cell-free systems, could uncover additional molecular targets and therapeutic applications for this class of compounds.

Applications in Chemical Biology to Probe Specific Biochemical Pathways (Non-Clinical)

The development of potent and selective GSNOR inhibitors from the this compound scaffold provides valuable tools for chemical biology. These inhibitors can be used to probe the role of GSNOR in various biochemical pathways in non-clinical settings. By selectively inhibiting GSNOR, researchers can investigate the downstream effects on S-nitrosothiol levels and nitric oxide signaling, helping to elucidate the complex regulatory networks in which this enzyme participates.

Development of Molecular Probes and Tools Based on this compound Scaffold

The versatility of the this compound scaffold makes it an attractive starting point for the development of molecular probes and other chemical tools. By incorporating fluorescent tags, biotin (B1667282) labels, or other reporter groups, it is possible to create probes that can be used to visualize the localization of GSNOR within cells or to isolate and identify its binding partners. These molecular tools would be instrumental in further unraveling the biological functions of GSNOR and its role in health and disease.

Applications of 3 Ethoxy 5 Formyl 2 Hydroxybenzoic Acid in Materials Science and Industrial Chemistry

Utilization in Polymer Chemistry and Functional Materials Synthesis

There is currently no specific information available in scientific literature detailing the utilization of 3-Ethoxy-5-formyl-2-hydroxybenzoic acid as a monomer or functional additive in polymer chemistry. In principle, its carboxylic acid and hydroxyl groups could allow it to act as a monomer in the synthesis of polyesters or other condensation polymers. The presence of the ethoxy and formyl groups could also be leveraged to impart specific functionalities to a polymer backbone, such as altering solubility, providing sites for cross-linking, or enabling post-polymerization modifications. However, no published research has explored these potential applications for this specific compound.

Integration into Coordination Polymers or Metal-Organic Frameworks (MOFs)

The structure of this compound, featuring a carboxylic acid and a hydroxyl group, suggests its potential as an organic linker for the synthesis of coordination polymers or metal-organic frameworks (MOFs). These functional groups can coordinate with metal ions to form extended network structures. The additional ethoxy and formyl groups could influence the resulting MOF's topology, porosity, and surface chemistry.

While the use of similar molecules, such as p-hydroxybenzoic acid, has been documented in the formation of MOFs for applications like catalysis in ring-opening polymerization, no studies have been found that specifically report the integration of this compound into such frameworks. bldpharm.com The specific steric and electronic effects of the ethoxy and formyl substituents at the 3- and 5-positions would likely lead to unique MOF structures, but this remains a hypothetical application without direct research evidence.

Applications in the Synthesis of Specialty Chemicals (e.g., dyes, pigments)

The aromatic structure of this compound, containing both electron-donating (hydroxy, ethoxy) and electron-withdrawing (formyl, carboxylic acid) groups, is characteristic of chromophores found in some dyes and pigments. The formyl group, in particular, can serve as a reactive site for condensation reactions to create larger conjugated systems typical of colorants.

However, a review of the literature does not show any specific examples of this compound being used as a precursor or intermediate in the synthesis of commercially available or novel dyes and pigments. While its structure is suggestive of potential in this field, there is no documented research to confirm such applications.

Role in Industrial Selective Oxidation Processes and Chemical Recycling

The application of this compound in industrial selective oxidation processes or chemical recycling has not been reported in the available literature. In catalytic oxidation, related phenolic compounds can sometimes act as ligands for metal catalysts or as substrates themselves. The formyl group is an aldehyde, which can be selectively oxidized to a carboxylic acid. However, there are no specific reports of this compound being used in such industrial processes. Similarly, its role in chemical recycling technologies is not documented.

Analytical Methodologies for Purity Assessment and Quantification of 3 Ethoxy 5 Formyl 2 Hydroxybenzoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 3-Ethoxy-5-formyl-2-hydroxybenzoic acid, providing powerful tools for separation, identification, and quantification. The selection of a specific chromatographic technique is contingent upon the analytical objective, whether it is routine purity assessment, monitoring the progress of a chemical reaction, or detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the purity assessment and quantification of non-volatile aromatic acids like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.

The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. For hydroxybenzoic acid derivatives, C18 (octadecylsilyl) columns are commonly employed as the stationary phase. The mobile phase typically consists of a mixture of an aqueous component (often with an acid modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid group and ensure sharp peaks) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring and carbonyl groups in the molecule are strong chromophores.

Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Table 1: Example HPLC Conditions for Analysis of Hydroxybenzoic Acid Isomers

ParameterCondition
Column Reversed-phase Biphenyl (100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid
Gradient Time-dependent gradient from 5% to 95% B
Flow Rate 0.4 mL/min
Detection UV at 254 nm or Mass Spectrometry (MS)
Injection Volume 5 µL

This table presents typical starting conditions for method development for compounds structurally similar to this compound.

Gas Chromatography (GC) for Volatile Derivatives

Due to its polarity and low volatility, this compound is not directly amenable to Gas Chromatography (GC) analysis. However, GC can be employed following a chemical derivatization step that converts the polar functional groups (hydroxyl and carboxyl) into more volatile, less polar moieties.

The most common derivatization technique for this class of compounds is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS) are used to convert the acidic protons of the carboxylic acid and phenolic hydroxyl group into trimethylsilyl (B98337) (TMS) esters and ethers, respectively. nih.gov These TMS derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. nih.govnih.gov

GC analysis of the derivatized compound is typically performed on a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS). unina.it The separation is based on the boiling points of the derivatives and their interactions with the stationary phase. Flame Ionization Detection (FID) can be used for quantification, while Mass Spectrometry (MS) is used for identification and structural confirmation (GC-MS).

Table 2: Typical GC Conditions for Analysis of Silylated Benzoic Acid Derivatives

ParameterCondition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1 mL/min
Injector Temperature 250 °C
Oven Program 70 °C (hold 1 min), ramp to 280 °C at 10-30 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

This table provides a general framework for the GC analysis of derivatized compounds analogous to this compound. unina.it

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis, such as monitoring the progress of a synthesis reaction or screening for the presence of the compound in a mixture. rochester.edusigmaaldrich.com

For phenolic compounds like this compound, the stationary phase is typically silica (B1680970) gel coated on a glass, plastic, or aluminum plate. nih.gov The mobile phase, or eluent, is a mixture of organic solvents chosen to achieve good separation between the starting materials, intermediates, and the final product. The separation is based on the principle of differential adsorption; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. umich.edu

Visualization of the separated spots can be achieved under UV light (at 254 nm), as the aromatic ring allows the compound to quench the fluorescence of the indicator in the TLC plate. umich.edu Alternatively, chemical staining agents can be used. For instance, spraying the plate with a ferric chloride (FeCl3) solution will produce a colored spot due to the formation of a complex with the phenolic hydroxyl group. semanticscholar.org

Table 3: Common TLC Solvent Systems for Phenolic Acids

Mobile Phase Composition (v/v/v)Stationary PhaseApplication
Toluene : Acetone : Formic Acid (4.5:4.5:1)Silica Gel GFGeneral analysis of phenolic compounds nih.gov
Chloroform : Ethyl Acetate : Formic Acid (5:4:1)Silica Gel GF254Separation of phenolic acids and catechins semanticscholar.org
Chloroform : Methanol : Water : NH4OH (120:75:6:2)Boric Acid-Impregnated SilicaSeparation of salicylic (B10762653) acid and its derivatives researchgate.net

This table outlines various mobile phases that can be adapted for the TLC analysis of this compound.

Chiral Separation Techniques (e.g., Chiral HPLC) for Enantiomeric Purity of Derivatives

The parent molecule, this compound, is achiral. However, if it is used as a precursor in the synthesis of chiral derivatives (e.g., through reactions involving the formyl or carboxyl group to create a new stereocenter), the analysis of enantiomeric purity becomes critical. Chiral HPLC is the primary method for separating enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. Several types of CSPs are available, including those based on proteins (e.g., α1-acid glycoprotein, AGP), polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and ligand-exchange mechanisms. nih.govsigmaaldrich.com The selection of the appropriate chiral column and mobile phase is often empirical and requires screening different conditions to achieve baseline separation of the enantiomers.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a high-efficiency alternative to HPLC for the separation of charged species like benzoic acid derivatives. Separation in CZE is based on the differential migration of ions in an electrolyte-filled capillary under the influence of a strong electric field.

Parameters such as the pH of the background electrolyte (buffer), buffer concentration, applied voltage, and temperature are optimized to achieve separation. For acidic compounds, the analysis is typically run at a pH where the carboxylic acid group is deprotonated, allowing the analyte to migrate as an anion. Micellar Electrokinetic Capillary Chromatography (MECC), a variant of CE that adds a surfactant to the buffer, can also be used to separate both neutral and charged species.

Hyphenated Techniques for Structural Confirmation and Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for unambiguous identification and analysis in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capability of MS. For a compound like this compound, an electrospray ionization (ESI) source is typically used to generate ions in the negative ion mode by deprotonating the carboxylic acid. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for definitive identification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is used for the analysis of the volatile TMS derivatives. nih.gov The electron ionization (EI) source in the mass spectrometer bombards the derivatized molecules with electrons, causing fragmentation. The resulting mass spectrum is highly reproducible and can be compared against spectral libraries for positive identification. researchgate.net

These hyphenated methods provide not only quantification but also a high degree of confidence in the structural assignment of the analyte, even at trace levels.

Future Outlook and Emerging Research Frontiers for 3 Ethoxy 5 Formyl 2 Hydroxybenzoic Acid

Development of Novel and Highly Efficient Synthetic Pathways

The future synthesis of 3-Ethoxy-5-formyl-2-hydroxybenzoic acid is anticipated to move beyond traditional multi-step procedures, focusing on efficiency, selectivity, and sustainability. Current synthetic approaches often involve the formylation of 3-ethoxysalicylic acid, a process that can be optimized for greater yields and milder reaction conditions. Future research will likely concentrate on the development of one-pot syntheses and catalytic methods to streamline its production.

Advanced synthetic strategies may employ directed ortho-metalation, leveraging the directing capabilities of the hydroxyl and carboxyl groups to achieve precise formylation. Furthermore, the exploration of enzymatic catalysis could offer highly selective and environmentally benign synthetic routes. The development of such pathways is crucial for making this compound more accessible for extensive research and application. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

Synthetic ApproachPotential AdvantagesResearch Focus
Directed C-H Functionalization High regioselectivity, atom economyDevelopment of suitable catalysts and directing groups
Enzymatic Catalysis High specificity, mild conditions, sustainabilityIdentification of effective enzymes, reaction optimization
Flow Chemistry Improved safety, scalability, and controlReactor design, optimization of reaction parameters
Photoredox Catalysis Mild reaction conditions, novel reactivityDevelopment of suitable photocatalysts and reaction setups

Discovery of New Biological Targets and Mechanisms for Derived Compounds

The structural motifs present in this compound, particularly the salicylic (B10762653) acid core, are well-known for their biological activities. The future in this domain lies in using this compound as a scaffold to synthesize novel derivatives with enhanced or entirely new therapeutic properties. The formyl group serves as a versatile handle for the introduction of diverse functionalities through reactions such as Schiff base formation, reductive amination, and Wittig reactions, enabling the creation of extensive compound libraries.

Future research will focus on screening these derivatives against a wide array of biological targets, including enzymes, receptors, and nucleic acids. High-throughput screening and computational modeling will be instrumental in identifying lead compounds for various diseases, such as inflammatory disorders, cancer, and infectious diseases. Elucidating the structure-activity relationships and mechanisms of action of these new molecules will be a key area of investigation.

Applications in Emerging Technologies (e.g., optoelectronics, sensors)

The conjugated aromatic system and the presence of electron-donating (ethoxy, hydroxyl) and electron-withdrawing (formyl, carboxyl) groups in this compound suggest its potential utility in materials science, particularly in optoelectronics and chemical sensing. Future research is expected to explore the synthesis of polymers and metal-organic frameworks (MOFs) incorporating this molecule as a monomer or ligand.

These materials could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. For instance, Schiff base derivatives of this compound could act as chemosensors, where the binding of a specific analyte induces a change in color or fluorescence.

Table 2: Potential Technological Applications

TechnologyPotential Role of this compoundKey Research Areas
Optoelectronics Building block for fluorescent polymers or OLED materialsSynthesis and characterization of photophysical properties
Chemical Sensors Precursor for chemosensors for metal ions or biomoleculesDesign and synthesis of selective sensor molecules
Smart Materials Component of stimuli-responsive polymers or gelsInvestigation of responses to light, pH, or temperature

Sustainable Chemical Synthesis and Resource Management for this compound

In line with the global push for green chemistry, future research on this compound will undoubtedly emphasize sustainable manufacturing processes. This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. The principles of atom economy and waste minimization will guide the development of new synthetic routes.

Interdisciplinary Research Integrating this compound with Other Scientific Fields

The full potential of this compound will be unlocked through interdisciplinary collaborations. The interface of chemistry, biology, materials science, and engineering will provide fertile ground for innovation. For example, chemists can synthesize novel derivatives, biologists can screen them for therapeutic activity, materials scientists can incorporate them into advanced materials, and engineers can develop devices based on these materials.

Future projects could involve the integration of this compound into drug delivery systems, its use in the development of new diagnostic tools, or its application in the fabrication of electronic devices. Such collaborative efforts will be essential to translate fundamental research on this versatile molecule into practical applications that can address societal challenges.

Q & A

What are the primary synthetic routes for 3-Ethoxy-5-formyl-2-hydroxybenzoic acid, and how can reaction parameters be optimized for higher yields? (Basic)

Answer:
A common synthesis involves the ethylation of 5-formylsalicylic acid using ethyl iodide (1.2 eq) in the presence of a base (e.g., K₂CO₃) under reflux conditions (80–100°C, 4–6 hours). Key optimizations include:

  • Stoichiometry: Maintaining a 1:1.2 molar ratio of substrate to ethyl iodide to minimize side reactions.
  • Purification: Recrystallization from ethanol/water (3:1 v/v) improves purity (>95%) by removing unreacted starting materials .
  • Reaction Monitoring: TLC (silica gel, hexane/ethyl acetate 7:3) or HPLC (C18 column, UV detection at 254 nm) ensures progress tracking.

How does the ortho-hydroxy group influence the compound’s acidity and reactivity compared to meta- or para-substituted analogs? (Advanced)

Answer:
The ortho-hydroxy group enhances acidity (pKa ~2.5–3.0) due to intramolecular hydrogen bonding with the carbonyl, increasing electrophilicity at the carboxylic acid. This contrasts with meta- or para-substituted analogs (pKa ~4.0–4.5), where resonance stabilization reduces acidity. Comparative studies using potentiometric titration or DFT calculations can quantify these effects .

What analytical methods are recommended for characterizing structural isomers of this compound? (Basic)

Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) distinguishes isomers via coupling patterns (e.g., aromatic protons: δ 8.2–8.5 ppm for formyl; δ 6.5–7.0 ppm for ethoxy).
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (C₁₀H₁₀O₅: [M+H]⁺ = 211.0603).
  • X-ray Crystallography: Resolves positional ambiguities in substituents (e.g., ethoxy vs. methoxy) .

How do competing substituents (formyl, ethoxy, hydroxy) affect regioselectivity in electrophilic aromatic substitution (EAS) reactions? (Advanced)

Answer:

  • Formyl Group: Strong meta-directing effect due to electron-withdrawing nature.
  • Ethoxy Group: Ortho/para-directing but sterically hindered at the ortho position.
  • Hydroxy Group: Ortho/para-directing and activates the ring via resonance.
    Competitive effects are resolved using kinetic studies (e.g., nitration or bromination under controlled conditions) and DFT modeling to predict dominant reaction pathways .

What strategies mitigate degradation of this compound during storage or reaction conditions? (Basic)

Answer:

  • Storage: Under nitrogen at –20°C in amber vials to prevent oxidation of the formyl group.
  • Reaction Conditions: Avoid strong bases (pH >10) to prevent decarboxylation. Add antioxidants (e.g., BHT) in free-radical-prone reactions .

How can conflicting spectroscopic data (e.g., NMR shifts) from different synthetic batches be reconciled? (Advanced)

Answer:

  • Batch Comparison: Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.
  • Dynamic Effects: Variable-temperature NMR identifies conformational equilibria (e.g., keto-enol tautomerism affecting formyl proton shifts).
  • Crystallographic Validation: Single-crystal XRD resolves ambiguities in substituent positioning .

What role does this compound play in synthesizing bioactive heterocycles? (Advanced)

Answer:
The compound serves as a precursor for:

  • Isoindolinones: Via condensation with amines (e.g., benzylamine, 80°C, 12 h) followed by cyclization.
  • Phthalazinones: React with hydrazine hydrate (reflux, ethanol) to form hydrazide intermediates.
    Mechanistic studies using in situ IR or LC-MS track intermediate formation .

How do solvent polarity and proticity influence the compound’s solubility and reaction kinetics? (Basic)

Answer:

  • Polar Protic Solvents (e.g., MeOH): Enhance solubility via H-bonding but may promote esterification.
  • Aprotic Solvents (e.g., DMF): Improve reactivity in SNAr reactions but reduce solubility.
    Solvent optimization via Hansen solubility parameters (δD, δP, δH) balances dissolution and reactivity .

What computational methods predict the compound’s bioavailability and drug-likeness? (Advanced)

Answer:

  • ADMET Prediction: Tools like SwissADME calculate LogP (~1.8), PSA (~90 Ų), and H-bond donors (2), indicating moderate membrane permeability.
  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with target enzymes (e.g., COX-2) to guide medicinal chemistry .

How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved? (Advanced)

Answer:

  • Dose-Response Curves: IC₅₀ values (e.g., 10–50 µM for COX-2 inhibition) vs. LD₅₀ (e.g., >100 µM in HepG2 cells) clarify therapeutic windows.
  • Off-Target Screening: Proteome-wide profiling (e.g., KinomeScan) identifies non-specific binding.
  • Metabolite Analysis: LC-MS/MS detects reactive intermediates causing toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.